Tungstate

Description

Properties

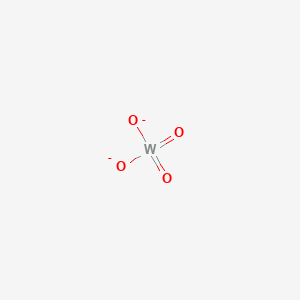

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Caustic Leaching Process

The caustic leaching method is widely employed for extracting sodium tungstate () from tungsten concentrates. The process begins by grinding tungsten concentrate () to 320 mesh, followed by reaction with 30% sodium hydroxide () at elevated temperatures. This step converts tungsten minerals into soluble sodium this compound:

Subsequent treatment with calcium chloride () precipitates calcium this compound (), which is then reacted with hydrochloric acid () to yield tungstic acid (). Neutralization with produces crystalline , which is purified via evaporation and centrifugation.

Soda Solution Pressure Digestion

For scheelite () ores, the soda solution pressure digestion method is preferred. The ore is pulped with excess sodium carbonate () and heated to 200–225°C under pressure for 4 hours. The reaction proceeds as:

Impurities such as silica and phosphates are removed via filtration, yielding a sodium this compound solution that is crystallized upon cooling.

Hydrothermal Synthesis for Advanced Materials

Europium this compound Nanocomposites

Hydrothermal synthesis enables the preparation of complex tungstates like . Europium nitrate () and sodium this compound () are reacted in an autoclave at 180°C for 24 hours. X-ray diffraction (XRD) confirms the formation of a monoclinic phase, while photoluminescence (PL) studies reveal emission peaks at 612 nm, characteristic of transitions.

Alkali this compound Phase Diagrams

Phase studies in alkali this compound systems (, , ) reveal distinct compound formations. For example, the sodium system exhibits stable phases such as , , and , depending on the ratio (Table 1).

Table 1: Stable Compounds in Alkali this compound Systems

| System | Compounds Identified |

|---|---|

| , | |

| , , | |

| , , , |

Nanomaterial Fabrication Techniques

Template-Assisted Growth of this compound Nanowires

This compound nanowires (, , ) are synthesized using polycarbonate membranes with 50 nm pores. Aqueous solutions of and metal salts (, , ) diffuse into the membrane, resulting in anisotropic growth. These nanowires exhibit enhanced reactivity, inducing 90% cell death in RAW 264.7 cells within 24 hours at 50 μg/mL concentrations.

Precipitation of this compound Nanospheres

Nanospheres are produced by precipitating with alkaline earth metal salts in aqueous solutions. Unlike nanowires, nanospheres show lower cytotoxicity, with only 20% cell death under identical conditions, attributed to reduced surface reactivity.

Table 2: Cytotoxicity of this compound Nanostructures

| Morphology | Cell Viability (%) | Reactive Oxygen Species (ROS) Production |

|---|---|---|

| Nanowires | 10 | High () |

| Nanospheres | 80 | Low () |

Purification and Crystallization Strategies

Recrystallization for High-Purity Sodium this compound

Crude is dissolved in hot hydrochloric acid to precipitate , which is washed and redissolved in . Crystallization at 6°C yields decahydrate (), while dehydration above 6°C produces the anhydrous form.

Solvent Extraction for Ammonium Parathis compound

This compound-bearing sodium chloride phases are processed using a Primene JM-T solvent. At pH 4 and a 1:1 organic-to-aqueous phase ratio, 95% tungsten extraction efficiency is achieved. Subsequent stripping with yields ammonium parathis compound () with 88.6% purity and minimal impurities (, ) .

Chemical Reactions Analysis

Acid-Base Reactions and Polyoxometalate Formation

Tungstates undergo structural reorganization under acidic conditions, forming polyoxometalate ions. For example:

-

Heteropoly tungstate formation : Acidification of this compound solutions in the presence of oxo anions (e.g., phosphate) generates heteropoly anions like phosphotungstic acid (H₃PW₁₂O₄₀) . These complexes feature octahedral WO₆ units linked via oxygen bridges.

-

Tungsten trioxide synthesis : Treating sodium this compound (Na₂WO₄) with HCl yields WO₃ or its hydrates:

This reaction is reversible with NaOH, restoring Na₂WO₄.

Complexation with Organic and Inorganic Ligands

Tungstates form stable complexes with diverse ligands:

-

Citrate complexes : In electrochemical deposition, this compound interacts with citrate ions to form mixed Fe-W-citrate complexes (e.g., ), which influence alloy electrodeposition kinetics .

-

Sugar coordination : this compound binds to α- and β-mannofuranose via hydroxyl groups, forming monothis compound (tetrahedral WO₄²⁻ bound to sugar) and dithis compound (chelated core) species. NMR and XANES studies confirm pH-dependent speciation .

Fe-W Alloy Electrodeposition

Sodium this compound concentration critically affects electrode processes:

| [Na₂WO₄] (M) | Dominant Complexes | Partial Current (Fe/W) | Alloy Composition (Fe:W) |

|---|---|---|---|

| 0.1 | 0.12/0.08 mA/cm² | 65:35 | |

| 0.4 | 0.35/0.25 mA/cm² | 58:42 |

Higher this compound concentrations increase Fe and W deposition rates due to enhanced citrate complex stability, shifting alloy composition toward tungsten-rich phases.

Wolframite Processing

Sodium this compound is synthesized via wolframite (Fe/MnWO₄) digestion with Na₂CO₃:

Key parameters impacting WO₃ recovery:

| Parameter | Optimal Value | Direct Recovery (%) | Total Recovery (%) | WO₃ in Product (%) |

|---|---|---|---|---|

| Na₂CO₃/Ore ratio | 0.5 | 96 | 97 | 79.8 |

| SiO₂/Ore ratio | 0.3 | 94 | 99.5 | 78.0 |

| Temperature | 800°C | 85 | 99.7 | 72.5 |

Excess Na₂CO₃ reduces WO₃ content in the product due to sodium silicate formation, while SiO₂ enhances direct recovery by stabilizing intermediates.

Biochemical Interactions

-

Enzyme inhibition : this compound acts as a transition-state analog in E. coli alkaline phosphatase (AP), mimicking the trigonal bipyramidal geometry of phosphoryl transfer reactions. A linear correlation (r² = 0.89) exists between this compound binding affinity () and catalytic efficiency () across AP mutants .

-

Microbial respiration : this compound competitively inhibits molybdenum-dependent enzymes, disrupting aerobic respiration in bacteria like Enterobacteriaceae .

Scientific Research Applications

Photocatalysis

Zinc Tungstate (ZnWO₄)

Zinc this compound has emerged as a prominent photocatalyst due to its efficiency in degrading organic pollutants under UV and visible light. Its structure allows for the formation of heterostructures with other semiconductors, enhancing its photocatalytic performance. Notable applications include:

- Environmental Remediation : ZnWO₄ is effective in degrading dyes and other contaminants in wastewater. Studies show that doping ZnWO₄ with metal ions like Ti⁴⁺ and Bi³⁺ significantly boosts its photocatalytic activity under sunlight .

- Hydrogen Production : ZnWO₄ has been investigated for its potential in photocatalytic water splitting, aiming to produce hydrogen fuel from water using solar energy .

Other Tungstates

This compound compounds such as WO₃ and Bi₂WO₆ have also been studied for their photocatalytic properties:

- WO₃ : Known for its ability to absorb visible light, WO₃ has been modified to enhance its photocatalytic efficiency. Research indicates that introducing additional metal cations can improve its electronic properties, making it suitable for overall water splitting .

- Bi₂WO₆ : This compound shows promise due to its narrow band gap and high stability, allowing it to function effectively under visible light irradiation .

Biomedical Applications

Sodium this compound (NaW)

Sodium this compound has been extensively researched for its therapeutic potential, particularly in metabolic disorders:

- Diabetes Management : NaW acts as a phosphatase inhibitor, which has shown efficacy in normalizing blood glucose levels in various animal models of diabetes. It enhances insulin sensitivity and reduces oxidative stress, contributing to improved metabolic health .

- Cardiovascular Health : Studies indicate that NaW can lower blood pressure and improve cardiac function in diabetic rats by restoring calcium ion homeostasis and enhancing vasodilatory responses .

Material Science

Tungstates are utilized in various material applications due to their unique properties:

- Optical Materials : Tungstates like ZnWO₄ are employed in photoluminescent materials and scintillators due to their ability to emit light when excited by radiation .

- Sensors : this compound compounds have been developed into humidity sensors and other types of sensors owing to their stability and responsiveness to environmental changes .

Summary Table of this compound Applications

Case Studies

-

ZnWO₄ as a Photocatalyst

- A study demonstrated the effectiveness of ZnWO₄ in degrading methylene blue dye under visible light, achieving over 90% degradation within a few hours when doped with BiOBr.

-

Sodium this compound's Role in Diabetes

- Research involving diabetic rats showed that oral administration of sodium this compound led to significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

-

Development of Advanced Materials

- The synthesis of tungsten carbide composites has shown promise for use in electrochemical sensors, indicating the versatility of tungsten-based materials across various applications.

Mechanism of Action

The mechanism of action of tungstates primarily involves their ability to facilitate and catalyze various chemical reactions. As sources of tungsten ions, tungstates act as mild oxidizing agents, interacting with other substances to alter their chemical structure. This interaction often involves electron transfer, enhancing the reactivity of the compounds involved . In biological systems, sodium tungstate modulates enzymatic activities related to glucose production and utilization, providing potential therapeutic benefits for diabetes management .

Comparison with Similar Compounds

Structural and Chemical Comparisons with Similar Compounds

Tungstate vs. Molybdate (MoO₄²⁻)

Molybdate shares structural similarities with this compound due to their isoelectronic nature. However, key differences arise in their inhibition efficiencies and catalytic behaviors:

This compound slightly outperforms molybdate in corrosion inhibition and enzyme binding due to stronger ligand interactions .

This compound vs. Vanadate (VO₄³⁻)

Vanadate and this compound exhibit insulin-mimetic effects but differ in toxicity profiles:

This compound is a safer candidate for diabetes treatment, though chronic exposure risks require further study .

Metal this compound Comparisons

Transition metal tungstates vary in functionality:

ZnWO₄ excels in energy storage, while Bi₂WO₆ is superior for photocatalysis .

Photocatalysis

- Praseodymium this compound (PW) : Degrades methylene blue (MB) 3× faster than TiO₂ (k = 0.038 min⁻¹ vs. 0.013 min⁻¹) .

- Bi₂WO₆ : Exhibits 90% Rhodamine B degradation under visible light .

Proton Conductivity

- Rare Earth Tungstates (e.g., Yb-doped) : Proton conductivity of 0.01–0.1 S/cm at 700°C, outperforming zirconates in SOFCs .

Toxicological and Environmental Considerations

- This compound Nanoparticles: Minimal ROS generation and cytotoxicity at 50 µg/mL in vitro .

- Environmental Impact : this compound-based adsorbents (e.g., Mnp-Si-W) efficiently remove Mo(VI) from water (Qmax = 45 mg/g) .

Biological Activity

Tungstate, particularly in the form of sodium this compound (Na₂WO₄), has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological effects of this compound across various models, focusing on its antidiabetic properties, effects on cellular biochemical pathways, and its role in plant biology.

Antidiabetic Properties

Research indicates that sodium this compound exhibits notable antidiabetic effects, particularly in animal models of diabetes. A study conducted on streptozotocin-induced diabetic rats demonstrated that long-term administration of this compound significantly reduced serum glucose levels without affecting glycemia in healthy rats. The treatment improved hepatic glucose metabolism by restoring critical enzyme activities such as glucokinase and pyruvate kinase, which were impaired in diabetic conditions. Additionally, this compound treatment prevented diabetes-related morphological changes in the kidneys and ocular lens and reduced mortality rates among diabetic subjects .

Case Study: Long-term Effects on Diabetic Rats

| Parameter | Control (Healthy Rats) | Diabetic Rats (No Treatment) | Diabetic Rats (this compound Treatment) |

|---|---|---|---|

| Serum Glucose Concentration | Normal | Elevated | Reduced |

| Glucokinase Activity | Normal | Decreased | Normalized |

| Pyruvate Kinase Activity | Normal | Decreased | Restored |

| Kidney Morphology | Normal | Abnormal | Normalized |

This data highlights the potential of this compound as a therapeutic agent for managing diabetes and suggests its utility in long-term treatment protocols .

Effects on Cellular Biochemical Pathways

This compound's interaction with phosphate-dependent biochemical pathways is another area of interest. A study revealed that this compound can disrupt cellular phosphorylation processes, affecting energy cycling and enzyme regulation. In various liver cell lines, exposure to this compound altered the activity of cytosolic protein tyrosine kinases (cytPTK) and increased levels of cyclic adenosine monophosphate (cAMP), indicating complex responses that vary by cell type .

Summary of Findings on Cellular Effects

| Cell Line | This compound Concentration (mg/l) | Effect on cytPTK Activity | Effect on cAMP Levels |

|---|---|---|---|

| Clone-9 | ≥ 18 | Decreased | Increased by over 60% |

| H4IIE | 100 | No significant change | Increased |

| HepG2 | 1-100 | Increased by 70% at ≥ 2 | Modest increase (8-20%) |

These findings suggest that while this compound can enhance certain cellular signaling pathways, its effects are highly dependent on the cellular context and concentration used .

Role in Plant Biology

In plant research, this compound is utilized as a nitrate reductase (NR) inhibitor due to its ability to mimic molybdate. It has been shown to inhibit NR activity and affect root growth and microtubule formation. Studies indicate that this compound not only inhibits NR but also impacts other molybdoenzyme activities, highlighting its non-specific inhibitory properties .

Impact of this compound on Plant Enzymes

| Enzyme | Effect of this compound |

|---|---|

| Nitrate Reductase | Inhibition |

| Sulfite Oxidase | Inhibition |

| Xanthine Dehydrogenase | Inhibition |

The inhibition of these enzymes can lead to significant physiological changes in plants, including altered growth patterns and stress responses .

Q & A

Q. What steps ensure reproducibility in this compound research, particularly for synthesis and characterization?

- Methodological Answer : Document synthesis parameters (precursor purity, heating rates, ambient humidity) in detail. Share raw data (XRD patterns, spectra) via repositories like Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and include step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.